2-(Hydroxyamino)cyclohexan-1-one oxime acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The interest in 2-(Hydroxyamino)cyclohexan-1-one oxime acetate and its derivatives stems from their potential in synthesizing compounds with significant cytotoxic activities and their utility in various chemical reactions, demonstrating their versatility in organic synthesis and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of derivatives related to 2-(Hydroxyamino)cyclohexan-1-one oxime acetate involves reactions like the one between bis-(phenylmethylene)cyclohexanone and hydroxylamine hydrochloride and sodium acetate, leading to oxime compounds with confirmed structures through high-resolution proton nuclear magnetic resonance spectroscopy and X-ray analysis. Such synthetic routes are essential for producing compounds with potential cytotoxic activities against various tumor cell lines (Dimmock et al., 1992).

Molecular Structure Analysis

The molecular structure of these compounds, as deduced and confirmed by techniques such as X-ray analysis, highlights the importance of the oxime function and the hydroxyamino group in the cyclohexanone ring, which are pivotal for their reactivity and biological activities.

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including oxidative addition with oximes to [Os3(CO)10(MeCN)2], leading to clusters with bridging oximato ligands. Such reactions are crucial for understanding the chemical behavior and the potential of these compounds in catalysis and synthesis of new materials (Deeming et al., 1990).

Scientific Research Applications

Anticancer Potency

The modification of biologically active carbonyl compounds into oximes, such as 2-(hydroxyamino)-1,4-naphthoquinone, has been explored for their anticancer activities. A study highlighted that such compounds exhibit moderate cytotoxic activities against a panel of cancer cells, with one compound showing significant anticancer potency against prostate cancer cells. This suggests a potential application of similar oxime compounds in developing anticancer agents (Valderrama et al., 2022).

Cyclohexanone Oxime Production

Cyclohexanone oxime is a precursor for the production of ε-caprolactam, a monomer used in the nylon-6 industry. Research into the production of cyclohexanone oxime from cyclohexanone using hydroxylammonium sulfate has provided insights into optimizing the oximation process, which is crucial for the nylon-6 production chain. This includes understanding the effects of pH, interfacial area, and concentration of reagents on the oximation rate (Lorenzo et al., 2016).

Enzyme Model Systems

Oximes have been used to modify cyclohexaamylose, introducing nucleophilic oxime groups to create enzyme model systems. These modifications allow for the study of enzyme-like reactions, such as the deacylation of esters, providing valuable insights into enzyme mechanisms and potentially leading to the development of enzyme mimics for industrial and pharmaceutical applications (Hooidonk et al., 2010).

Chemical Synthesis and Reactions

Oximes, including 2-(hydroxyamino)cyclohexan-1-one oxime acetate derivatives, are involved in various chemical reactions, contributing to the synthesis of diverse organic compounds. For instance, oxime compounds have been utilized in one-pot syntheses, demonstrating their versatility in organic synthesis. These reactions are important for creating complex molecules for further research and application in medicinal chemistry and materials science (Supsana et al., 2000).

properties

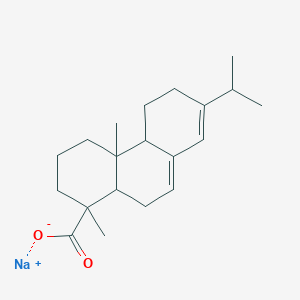

IUPAC Name |

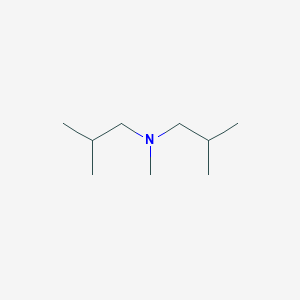

acetic acid;N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.C2H4O2/c9-7-5-3-1-2-4-6(5)8-10;1-2(3)4/h5,7,9-10H,1-4H2;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPYLBIFODZUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCC(=NO)C(C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327524 |

Source

|

| Record name | 2-(hydroxyamino)cyclohexan-1-one oxime acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxyamino)cyclohexan-1-one oxime acetate | |

CAS RN |

13785-65-4 |

Source

|

| Record name | 2-(hydroxyamino)cyclohexan-1-one oxime acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)

![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)